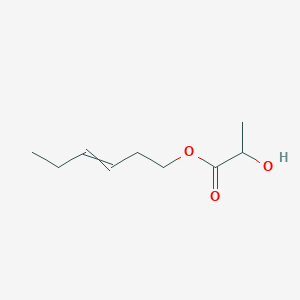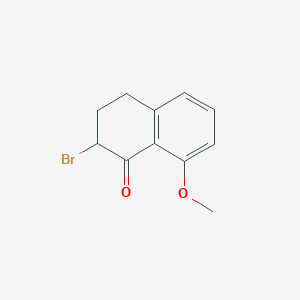
3-Phenylprop-2-enoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a highly reactive molecule that readily undergoes addition reactions with nucleophiles, making it a vital building block for numerous molecules in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-Phenylprop-2-enoyl cyanide can be synthesized through various methods. One common method involves the reaction of cinnamaldehyde with cyanide ions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-Phenylprop-2-enoyl cyanide undergoes various types of chemical reactions, including:
Addition Reactions: Due to the presence of the carbon-carbon double bond and the cyano group, it readily participates in nucleophilic addition reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and may require solvents like methanol or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions can yield various substituted derivatives .
科学的研究の応用
3-Phenylprop-2-enoyl cyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenylprop-2-enoyl cyanide involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity against cancer cells . The compound’s reactivity with nucleophiles also plays a significant role in its biological activities .
類似化合物との比較
Similar Compounds
Cinnamic Acid: This compound is another derivative of cinnamaldehyde, where the aldehyde group is replaced by a carboxylic acid group.
Uniqueness
This makes it a valuable compound for developing new chemical entities and studying various biological processes.
特性
IUPAC Name |
3-phenylprop-2-enoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVSPHTLWSOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B12449108.png)

![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)

![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
![ethyl (1S,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B12449141.png)


![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![[3,5-di(propan-2-yl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl pyridine-3-carboxylate](/img/structure/B12449160.png)

![N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12449170.png)
![4-bromo-2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol](/img/structure/B12449177.png)
